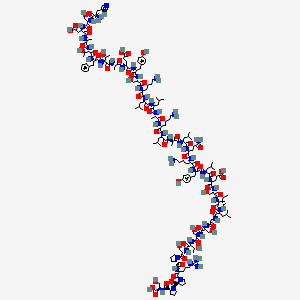
Helospectin II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Helospectin II is a neuropeptide belonging to the vasoactive intestinal peptide (VIP) family. It is known for its vasodilatory and antihypertensive properties, which help in reducing blood pressure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Helospectin II can be synthesized through solid-phase peptide synthesis (SPPS), a method that involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the employment of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate peptide bond formation.
Industrial Production Methods: Industrial production of this compound involves scaling up the SPPS process, often using automated peptide synthesizers to increase efficiency and yield. The synthesized peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels required for research and medical applications.
Análisis De Reacciones Químicas
Types of Reactions: Helospectin II can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) under controlled conditions to introduce specific functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to convert specific functional groups.
Substitution: Substitution reactions may involve the replacement of specific amino acids within the peptide chain using reagents like trifluoroacetic acid (TFA).
Major Products Formed: The major products formed from these reactions include oxidized and reduced forms of this compound, as well as peptide variants with substituted amino acids.
Aplicaciones Científicas De Investigación
Helospectin II has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Studied for its role in vasodilation and blood pressure regulation.
Medicine: Investigated for potential therapeutic uses in treating hypertension and other cardiovascular conditions.
Industry: Employed in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
Helospectin II exerts its effects primarily through its interaction with the vasoactive intestinal peptide (VIP) receptor. Upon binding to this receptor, this compound triggers a signaling cascade that leads to vasodilation and a reduction in blood pressure. The molecular targets and pathways involved include the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels, which promote smooth muscle relaxation and vasodilation.
Comparación Con Compuestos Similares
Helospectin II is compared to other VIP family peptides, such as VIP itself and Pituitary adenylate cyclase-activating polypeptide (PACAP). While all these peptides share similar vasodilatory and antihypertensive properties, this compound is unique in its origin and specific receptor binding profile
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
93585-83-2 |
|---|---|
Fórmula molecular |
C180H288N46O57 |
Peso molecular |
4008 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[(2S)-2-[(2S)-2-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C180H288N46O57/c1-22-93(14)140(172(275)212-115(66-87(2)3)149(252)190-78-136(240)196-125(79-227)165(268)217-129(83-231)169(272)223-143(100(21)236)175(278)218-130(84-232)177(280)224-63-33-42-132(224)170(273)203-114(41-32-62-189-180(186)187)176(279)226-65-35-44-134(226)178(281)225-64-34-43-133(225)171(274)219-131(85-233)179(282)283)220-168(271)128(82-230)215-155(258)113(55-58-138(243)244)202-160(263)119(70-91(10)11)208-162(265)121(73-102-45-49-105(237)50-46-102)209-152(255)109(39-27-30-60-182)199-153(256)111(53-56-135(185)239)201-159(262)118(69-90(8)9)204-146(249)95(16)193-156(259)116(67-88(4)5)205-150(253)108(38-26-29-59-181)197-144(247)94(15)192-157(260)117(68-89(6)7)207-161(264)120(71-92(12)13)206-151(254)110(40-28-31-61-183)200-166(269)127(81-229)216-163(266)122(74-103-47-51-106(238)52-48-103)210-154(257)112(54-57-137(241)242)198-145(248)96(17)195-173(276)141(98(19)234)222-164(267)123(72-101-36-24-23-25-37-101)213-174(277)142(99(20)235)221-147(250)97(18)194-158(261)124(76-139(245)246)211-167(270)126(80-228)214-148(251)107(184)75-104-77-188-86-191-104/h23-25,36-37,45-52,77,86-100,107-134,140-143,227-238H,22,26-35,38-44,53-76,78-85,181-184H2,1-21H3,(H2,185,239)(H,188,191)(H,190,252)(H,192,260)(H,193,259)(H,194,261)(H,195,276)(H,196,240)(H,197,247)(H,198,248)(H,199,256)(H,200,269)(H,201,262)(H,202,263)(H,203,273)(H,204,249)(H,205,253)(H,206,254)(H,207,264)(H,208,265)(H,209,255)(H,210,257)(H,211,270)(H,212,275)(H,213,277)(H,214,251)(H,215,258)(H,216,266)(H,217,268)(H,218,278)(H,219,274)(H,220,271)(H,221,250)(H,222,267)(H,223,272)(H,241,242)(H,243,244)(H,245,246)(H,282,283)(H4,186,187,189)/t93-,94-,95-,96-,97-,98+,99+,100+,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,140-,141-,142-,143-/m0/s1 |
Clave InChI |
LKDLKXMXYPSIRO-ZXFPMOGVSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


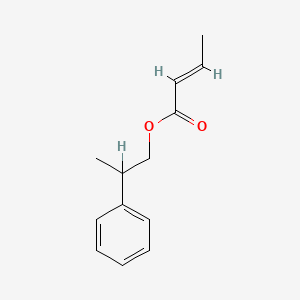
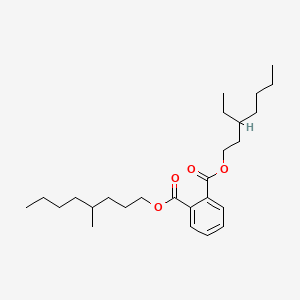



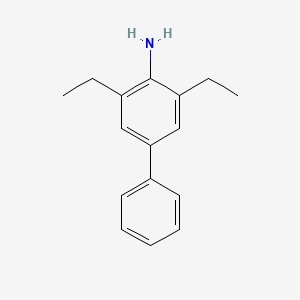
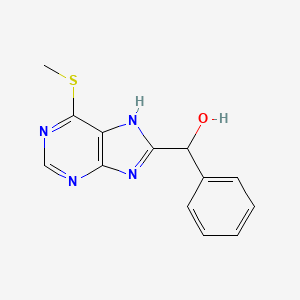
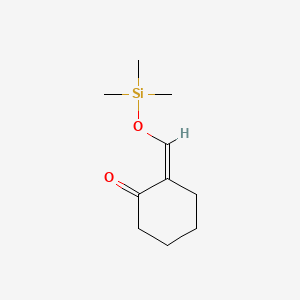
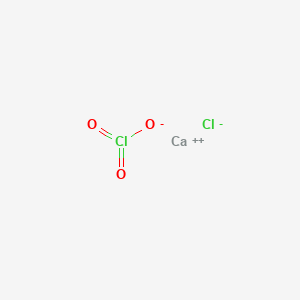
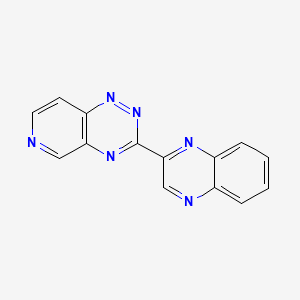
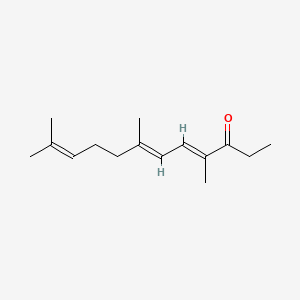
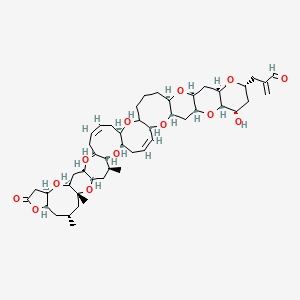
![iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one](/img/structure/B15176842.png)

